molecular formula C11H13BrClNO2 B6188681 methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 2648939-53-9

methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B6188681
CAS No.: 2648939-53-9
M. Wt: 306.6
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Description

Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a carboxylate ester group in its structure makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline.

    Bromination: The tetrahydroisoquinoline is then brominated at the 8-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Esterification: The brominated product is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

    Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and esterification. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the aromatic ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium catalysts with phosphine ligands in an inert atmosphere.

Major Products

    Oxidation: Formation of N-oxides or quinoline derivatives.

    Reduction: Formation of 8-hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

Biologically, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It serves as a lead compound in the development of drugs targeting neurological disorders.

Medicine

In medicinal chemistry, it is explored for its potential as an anti-cancer agent. The bromine atom and ester group are key functionalities that can be modified to enhance biological activity.

Industry

Industrially, it is used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are often tested for their efficacy as active ingredients in various formulations.

Mechanism of Action

The mechanism of action of methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form halogen bonds with target proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the bromine and ester groups.

    8-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the ester group.

    Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Lacks the bromine atom.

Uniqueness

Methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to the presence of both the bromine atom and the ester group. This combination enhances its reactivity and potential biological activity, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

2648939-53-9

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.6

Purity

95

Origin of Product

United States

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